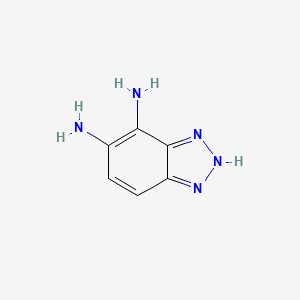

1H-Benzotriazole-6,7-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N5 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2H-benzotriazole-4,5-diamine |

InChI |

InChI=1S/C6H7N5/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2,(H,9,10,11) |

InChI Key |

CZTHUIMQPRSFEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Benzotriazole 6,7 Diamine and Its Analogues

The synthesis of 1H-Benzotriazole-6,7-diamine, a molecule with a densely functionalized aromatic core, requires specialized chemical strategies. Researchers have explored various avenues, from building the core with the diamine groups already in place to adding them onto a pre-existing benzotriazole (B28993) scaffold. These approaches are continually refined to improve yield, selectivity, and environmental footprint.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1h Benzotriazole 6,7 Diamine

Electrophilic and Nucleophilic Reactivity of the Benzotriazole (B28993) Nitrogen Atoms

The benzotriazole ring contains three nitrogen atoms, with the N-H proton exhibiting acidic character. The molecule exists in tautomeric forms, primarily the 1H- and 2H-forms, with the 1H-tautomer being predominant chemicalbook.com. Reactions with electrophiles can occur at either the N1 or N2 positions, often resulting in a mixture of isomers.

N-alkylation of the benzotriazole ring is a common transformation that typically yields a mixture of N1- and N2-alkylated products. The reaction of 1H-benzotriazole with various alkylating agents like alkyl sulfates, diazomethane, or alkyl halides generally produces both 1-alkyl- and 2-alkylbenzotriazole isomers chemicalbook.com. The ratio of these isomers can be influenced by the nature of the alkylating agent, the base used, and the reaction conditions. For instance, alkylation with an alkyl halide in the presence of sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) tends to favor the 1-alkylbenzotriazole as the major product chemicalbook.com. While specific studies on 1H-Benzotriazole-6,7-diamine are limited, it is anticipated to follow this general reactivity pattern, with the electron-donating diamine groups potentially influencing the regioselectivity of the alkylation.

N-acylation of the benzotriazole nucleus is another important reaction, converting the parent compound into N-acylbenzotriazoles. These derivatives are stable and versatile acylating agents in their own right. The reaction can be achieved by treating the benzotriazole with carboxylic acids under various activating conditions.

| Reaction Type | Reagent Class | Typical Products | Key Findings |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Methyl Sulfate, Diazomethane | Mixture of 1-alkyl- and 2-alkyl-benzotriazoles | Product ratio (N1 vs. N2) is dependent on reaction conditions and reagents. Basic conditions often favor the N1 isomer. chemicalbook.com |

| N-Acylation | Carboxylic Acids, Acyl Chlorides | 1-Acylbenzotriazoles and 2-Acylbenzotriazoles | Forms stable acylating agents. |

The nitrogen atoms of the benzotriazole ring can also undergo amination. Treatment of 1H-benzotriazole with hydroxylamine-O-sulfonic acid in a hot aqueous solution of potassium hydroxide has been shown to produce a mixture of 1H-benzotriazol-1-amine and 2H-benzotriazol-2-amine chemicalbook.com. The reaction yields the two isomers in approximately a 3:1 ratio, respectively chemicalbook.com. This demonstrates the nucleophilic character of the deprotonated benzotriazole anion towards aminating agents.

Reactivity of the Diamine Moieties at Positions 6 and 7

The 6,7-diamine functionality is chemically equivalent to an ortho-phenylenediamine (o-PDN) moiety. This structural feature is a cornerstone of heterocyclic synthesis, as the two adjacent amino groups are poised for reactions with a wide array of electrophiles, often leading to the formation of new heterocyclic rings fused to the benzotriazole system.

The primary amino groups at the C6 and C7 positions are nucleophilic and readily undergo acylation with reagents such as acyl chlorides and anhydrides to form the corresponding amides. These groups can also react with various carbonyl compounds, including aldehydes and ketones, in condensation reactions wikipedia.orgnih.gov. These reactions are fundamental steps that can lead to more complex structures. The condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives is a principal route to synthesizing benzimidazoles nih.gov.

As noted, acylation of the 6,7-diamine groups directly yields bis-amide derivatives. The reaction with aldehydes or ketones initially forms imine (Schiff base) intermediates. Due to the proximity of the two amino groups, these intermediates are often transient and can readily undergo subsequent intramolecular reactions. For example, the reaction of an o-PDN with an aldehyde, followed by oxidative cyclodehydrogenation, is a common method for producing 2-substituted benzimidazoles nih.gov.

Intramolecular Cyclization and Ring Formation via Diamine Functionality

The ortho-disposed amino groups of this compound provide a powerful tool for constructing novel fused polycyclic heterocyclic systems. By reacting this diamine with bifunctional electrophiles, new rings can be readily annulated onto the existing benzotriazole framework. This reactivity is analogous to that of the parent o-phenylenediamine, which is a key building block for many important heterocycles wikipedia.org.

A classic example of this type of reaction is the condensation with 1,2-dicarbonyl compounds. For instance, reaction with dimethyl oxalate is used to prepare quinoxalinediones, while reaction with a diketone like benzil yields diphenylquinoxaline derivatives wikipedia.orgyoutube.com. Similarly, condensation with various ketones can be used to synthesize 1,5-benzodiazepines wikipedia.orgresearchgate.net. These reactions highlight the potential of this compound to serve as a scaffold for a diverse range of complex heterocyclic structures.

| Reactant Class | Resulting Fused Ring System | Example |

|---|---|---|

| Carboxylic Acids / Aldehydes | Imidazole | Reaction with formic acid would yield a fused benzimidazole derivative. wikipedia.org |

| 1,2-Dicarbonyl Compounds (e.g., glyoxal, biacetyl, benzil) | Pyrazine (forming a Quinoxaline derivative) | Condensation with benzil would form a diphenyl-substituted quinoxaline fused to the benzotriazole core. youtube.com |

| Ketones / β-Diketones | 1,4-Diazepine (forming a Benzodiazepine derivative) | Condensation with acetone can yield a dimethyl-substituted benzodiazepine ring. researchgate.net |

Oxidative and Reductive Transformation Pathways

The oxidative transformation of this compound is expected to be more facile compared to 1H-Benzotriazole due to the electron-donating nature of the amino groups, which increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack by oxidizing agents.

Potential oxidative pathways include:

Hydroxylation of the Aromatic Ring: The amino groups are likely to direct hydroxyl radicals and other electrophilic oxidants to the ortho and para positions of the benzene ring. This can lead to the formation of various hydroxylated derivatives.

Oxidation of the Amino Groups: The amino groups themselves can be oxidized to form nitroso, nitro, or other N-oxidized species. In the case of aromatic amines, oxidation can also lead to polymerization.

Ring Opening: Under strong oxidative conditions, cleavage of the benzene or triazole ring can occur, leading to the formation of smaller aliphatic compounds and ultimately mineralization to carbon dioxide, water, and inorganic nitrogen species.

Reductive transformations of the benzotriazole moiety are less commonly studied in environmental contexts. However, under specific reducing conditions, the triazole ring could potentially be cleaved.

Mechanistic Studies of Degradation in Environmental Contexts

The environmental fate of this compound is of interest due to the widespread presence of benzotriazoles as environmental contaminants. The degradation of this compound is likely to proceed through several key pathways initiated by naturally occurring reactive species or through engineered water treatment processes.

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a crucial role in the degradation of organic pollutants in the atmosphere and in advanced oxidation processes (AOPs) for water treatment. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from substituents.

For this compound, the primary reaction with hydroxyl radicals is expected to be the addition to the electron-rich benzene ring. This would lead to the formation of hydroxylated intermediates. The study of the reaction of hydroxyl radicals with other aromatic amines and diamines has shown that the main initial reaction is an addition to the aromatic ring, forming OH radical adducts which can then decay to form cation radicals acs.orgacs.org.

The degradation of the parent 1H-Benzotriazole by hydroxyl radicals has been shown to be a significant removal pathway in UV/chlorination processes researchgate.net. The degradation of 1H-Benzotriazole is also achieved through VUV induced radical-based oxidation, which generates hydroxylated and open-loop products nih.gov. Given the activating effect of the amino groups, the rate of hydroxyl radical-initiated degradation of this compound is expected to be significantly faster than that of 1H-Benzotriazole.

Table 1: Postulated Hydroxyl Radical-Initiated Degradation Products of this compound

| Reactant | Intermediate/Product | Postulated Formation Pathway |

| This compound | Hydroxylated this compound | Addition of •OH to the benzene ring |

| This compound | Ring-opened products | Cleavage of the benzene or triazole ring |

Photocatalysis, particularly using titanium dioxide (TiO2), is an effective method for the degradation of benzotriazoles mdpi.comnih.gov. The process involves the generation of electron-hole pairs upon UV irradiation of the semiconductor catalyst. These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which subsequently attack the organic molecule.

Studies on 1H-Benzotriazole have demonstrated that photocatalytic degradation leads to rapid transformation and mineralization mdpi.comnih.gov. The degradation rate is influenced by pH, with the deprotonated form of benzotriazole showing faster oxidation nih.gov. For this compound, the amino groups would likely enhance the adsorption of the molecule onto the negatively charged TiO2 surface at acidic pH, potentially increasing the photocatalytic efficiency. The photocatalytic degradation is expected to proceed through hydroxylation of the aromatic ring and subsequent ring cleavage, ultimately leading to mineralization. A visible-light-driven photocatalytic denitrogenative/radical 1,3-shift of benzotriazole has also been reported, leading to the formation of 3-aryl-aminoquinoxalin-2(1H)-ones rsc.org.

Table 2: Key Parameters in the Photocatalytic Degradation of Benzotriazoles

| Parameter | Observation for 1H-Benzotriazole | Anticipated Effect for this compound |

| pH | Degradation rate is pH-dependent, with higher rates at basic pH for the deprotonated form nih.gov. | The amino groups will influence the surface charge and adsorption, likely leading to a different pH-dependent degradation profile. |

| Catalyst | TiO2 is an effective photocatalyst mdpi.comnih.gov. | TiO2 and other semiconductor photocatalysts are expected to be effective. |

| Products | Hydroxylated intermediates and complete mineralization are observed mdpi.comnih.gov. | Similar pathways involving hydroxylation and mineralization are expected. |

Ozonation is a powerful water treatment technology for the removal of persistent organic pollutants. Ozone can react with organic molecules either directly via molecular ozone or indirectly through the formation of hydroxyl radicals. The ozonation of aromatic amines in water has been shown to lead to the total destruction of the compounds, with the formation of colored intermediates that are subsequently oxidized tandfonline.comtandfonline.comresearchgate.net. The reaction of ozone with primary aromatic amines can result in the formation of nitroso- and nitro-aromatic compounds, as well as polymeric products illinois.edu.

For 1H-Benzotriazole, ozonation has been shown to be an effective removal method acs.orgresearchgate.net. The direct reaction with ozone leads to the cleavage of the benzene ring, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde acs.orgresearchgate.net. Given the high reactivity of aromatic amines towards ozone, this compound is expected to be rapidly degraded by ozonation, likely through initial attack on the electron-rich benzene ring and the amino groups.

Hydrolysis is generally not considered a significant degradation pathway for 1H-Benzotriazole under environmental conditions due to the stability of the aromatic rings nih.gov. While some derivatives of benzotriazole can undergo hydrolysis, the parent compound is stable acs.orgnih.gov. It is unlikely that the addition of amino groups at the 6 and 7 positions would significantly increase the susceptibility of the benzotriazole ring system to hydrolysis under typical environmental pH conditions.

Table 3: Comparison of Degradation Pathways for Benzotriazoles

| Degradation Pathway | General Reactivity of 1H-Benzotriazole | Anticipated Reactivity of this compound |

| Hydroxyl Radical Attack | Moderate to high | High, due to activating amino groups |

| Photocatalysis | High, leads to mineralization mdpi.comnih.gov. | High, potentially enhanced by surface interactions |

| Ozonation | High, leads to ring cleavage acs.orgresearchgate.net. | Very high, due to reactive amino groups and activated ring |

| Hydrolysis | Negligible nih.gov. | Negligible |

Advanced Coordination Chemistry of 1h Benzotriazole 6,7 Diamine

Ligand Design Principles: Leveraging Multiple Donor Sites of the Diamine and Triazole Moieties

The design of ligands based on 1H-benzotriazole-5,6-diamine is centered on exploiting its multiple coordination sites to create specific structural and functional outcomes in the resulting metal complexes. The triazole moiety offers three nitrogen atoms, while the two amino groups provide additional coordination points. This multiplicity of donor sites allows for the formation of polynuclear complexes and extended network structures.

A key strategy in ligand design is the use of 1H-benzotriazole-5,6-diamine as a precursor for the synthesis of more complex, multidentate ligands. For instance, it can be used to create bistriazolate linkers. An example is the synthesis of the MFU-4-type bistriazolate linker, 1,1',5,5'-tetrahydro-6,6'-biimidazo[4,5-f]benzotriazole (H4-bibt), which is derived from 1H-benzotriazole-5,6-diamine in a two-step process uni-augsburg.de. This approach transforms the diamine into a more rigid and extended ligand system suitable for the construction of robust MOFs uni-augsburg.de.

The amine groups on the benzotriazole (B28993) ring are also pivotal in directing the assembly of coordination polymers through hydrogen bonding, which can stabilize the resulting frameworks uni-augsburg.de. Furthermore, these amine groups can be functionalized post-synthetically to introduce new properties to the material, such as enhanced CO2 capture capabilities due to the basic nature of the amine sites uni-augsburg.de.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 1H-benzotriazole-5,6-diamine and its derivatives typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. The resulting crystalline products are then characterized using single-crystal X-ray diffraction to elucidate their three-dimensional structures.

While extensive research on simple coordination complexes of 1H-benzotriazole-5,6-diamine with d-block elements is not widely reported, the broader family of benzotriazole derivatives has been shown to form stable complexes with transition metals such as copper, zinc, cobalt, and nickel researchgate.net. In these complexes, coordination typically occurs through the nitrogen atoms of the triazole ring. For ligands derived from 1H-benzotriazole-5,6-diamine, the amino groups can also participate in coordination, leading to chelation and the formation of stable five- or six-membered rings with the metal center.

A notable example involving a d-block metal is the synthesis of the novel MOF, CFA-19, which is isoreticular to MFU-4 and is constructed from redox-active Co(II) ions and the bistriazolate linker derived from 1H-benzotriazole-5,6-diamine uni-augsburg.de.

The coordination chemistry of 1H-benzotriazole-5,6-diamine with main group and f-block metals is an emerging area. Generally, benzotriazole-based ligands have been shown to coordinate with a variety of metals beyond the d-block. The hard-soft acid-base principle would suggest that the nitrogen donors of the benzotriazole ligand would favor coordination to softer main group metals and lanthanides.

Research on Kuratowski-type complexes has demonstrated the use of 1H-benzotriazole-5,6-diamine (H-btda) in the formation of zinc-based molecular building blocks uni-augsburg.de. These pre-formed clusters can then be used to construct more complex architectures. While specific examples with lanthanides or actinides using this particular diamine are not prevalent in the literature, the general ability of N-heterocyclic ligands to coordinate to f-block elements suggests that 1H-benzotriazole-5,6-diamine could serve as a suitable ligand for the synthesis of luminescent or magnetic materials based on these elements.

Topologies and Architectures of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of 1H-benzotriazole-5,6-diamine and its derivatives as ligands has led to the formation of coordination polymers and MOFs with diverse topologies and interesting properties. The ability of the ligand to bridge multiple metal centers is key to the formation of extended one-, two-, and three-dimensional networks.

Coordination polymers based on benzotriazole ligands can adopt various dimensionalities depending on the coordination mode of the ligand and the coordination geometry of the metal ion. For instance, simple 1H-benzotriazole has been shown to form one-dimensional chains with copper(I) ions nih.gov.

In the case of the CFA-20 frameworks, which are assembled from Kuratowski-type complexes containing the 1H-benzotriazole-5,6-diaminate (btda) ligand, the final structures are stabilized by hydrogen bonds between the free amine groups of the btda ligands, resulting in potentially porous frameworks uni-augsburg.de.

The diamine functionality of 1H-benzotriazole-5,6-diamine plays a crucial role in both the formation and the properties of the resulting coordination networks. The amino groups can act as hydrogen bond donors, helping to direct the self-assembly process and stabilize the final framework structure. This is particularly evident in the CFA-20 series of materials, where hydrogen bonding between the amine groups is a key feature of the crystal packing uni-augsburg.de.

Furthermore, the presence of amine groups within the pores of a MOF can significantly enhance its properties. The basic nature of the amine groups can lead to strong interactions with acidic guest molecules, such as carbon dioxide. This makes amine-functionalized MOFs promising materials for CO2 capture and storage uni-augsburg.de. The amine-rich pore linings in frameworks like CFA-20-Tp and CFA-20-Tp* are expected to lead to high CO2 adsorption capacities uni-augsburg.de.

The introduction of functional groups such as amines can also influence the porosity of the material. While the functional groups themselves occupy space within the pores, they can also prevent the interpenetration of multiple frameworks, which can help to maintain a high accessible pore volume.

Interactive Data Table of MOFs derived from 1H-Benzotriazole-5,6-diamine

| MOF Name | Metal Ion | Ligand | Framework Dimensionality | Key Structural Feature | Potential Application | Reference |

| CFA-19 | Co(II) | 1,1',5,5'-tetrahydro-6,6'-biimidazo[4,5-f]benzotriazole | 3D | Isoreticular to MFU-4 | Catalysis, Gas Storage | uni-augsburg.de |

| CFA-20-Cl | Zn(II) | 1H-benzotriazole-5,6-diaminate | 0D clusters in a 3D supramolecular network | Kuratowski-type molecular building block | Precursor for porous materials | uni-augsburg.de |

| CFA-20-Br | Zn(II) | 1H-benzotriazole-5,6-diaminate | 0D clusters in a 3D supramolecular network | Kuratowski-type molecular building block | Precursor for porous materials | uni-augsburg.de |

| CFA-20-Tp | Zn(II) | 1H-benzotriazole-5,6-diaminate and Trispyrazolylborate | 0D clusters in a 3D supramolecular network | Amine-rich pore linings | CO2 Capture | uni-augsburg.de |

| CFA-20-Tp* | Zn(II) | 1H-benzotriazole-5,6-diaminate and Tris(3,5-dimethyl-1-pyrazolyl)borate | 0D clusters in a 3D supramolecular network | Amine-rich pore linings | CO2 Capture | uni-augsburg.de |

Magnetic and Electronic Behavior in Coordination Compounds

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the magnetic and electronic properties of coordination compounds derived from 1H-Benzotriazole-6,7-diamine. While the broader class of benzotriazole-based ligands has been investigated in the context of coordination chemistry, leading to materials with interesting magnetic and electronic behaviors, the specific diamino-substituted derivative, this compound, remains an unexplored ligand in this regard.

The introduction of two amino groups at the 6 and 7 positions of the benzotriazole core would be expected to significantly influence the electronic structure of the ligand and, consequently, the properties of its metal complexes. These amino groups could act as additional coordination sites or could modulate the electron-donating ability of the triazole nitrogen atoms, thereby impacting the ligand field strength and the nature of metal-ligand bonding. Such modifications would, in turn, have a direct effect on the magnetic and electronic characteristics of the resulting coordination compounds.

Hypothetically, the coordination of this compound to paramagnetic metal ions could lead to a range of magnetic phenomena, from simple paramagnetic behavior to more complex magnetic ordering, such as antiferromagnetic or ferromagnetic coupling in polynuclear or polymeric structures. The potential for this ligand to act as a bridging unit between metal centers could facilitate magnetic exchange interactions.

From an electronic perspective, coordination complexes of this compound with various transition metals could exhibit interesting photophysical properties, such as luminescence, or display electrical conductivity. The extended π-system of the benzotriazole ring, coupled with the amino substituents, might give rise to intra-ligand and metal-to-ligand charge transfer transitions, influencing the color and emissive properties of the complexes.

However, without experimental data from synthesized and characterized coordination compounds of this compound, any discussion of their magnetic and electronic behavior remains speculative. Future research in this area would be necessary to elucidate the actual properties of these materials and to create the data required for a thorough analysis and the compilation of detailed data tables.

Theoretical and Computational Investigations of 1h Benzotriazole 6,7 Diamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of 1H-Benzotriazole-6,7-diamine. These methods allow for the precise calculation of molecular orbitals, electron density distribution, and other key electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the ground state properties of molecular systems. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a range of electronic properties. bohrium.comnih.gov The introduction of two amino groups onto the benzene (B151609) ring is expected to significantly influence these properties compared to the parent 1H-benzotriazole molecule.

The strong electron-donating nature of the diamine substituents leads to an increase in the energy of the Highest Occupied Molecular Orbital (HOMO) and a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a reduced HOMO-LUMO energy gap, which suggests enhanced chemical reactivity and potential for charge transfer interactions. The molecular electrostatic potential (MEP) map would indicate regions of high electron density around the nitrogen atoms of both the triazole and amino groups, highlighting them as likely sites for electrophilic attack and hydrogen bonding.

Table 1: Predicted Ground State Properties of this compound using DFT Note: The following data is representative of typical results from DFT calculations for this class of compound and is presented for illustrative purposes.

| Property | Predicted Value | Unit |

| Energy of HOMO | -5.25 | eV |

| Energy of LUMO | -0.80 | eV |

| HOMO-LUMO Gap (ΔE) | 4.45 | eV |

| Dipole Moment | 3.5 | Debye |

| Ionization Potential | 5.25 | eV |

| Electron Affinity | 0.80 | eV |

For higher accuracy, particularly in cases where electron correlation effects are significant, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. researchgate.net These methods, while more computationally demanding than DFT, provide benchmark-quality data for electronic energies and structures. Studies on the parent benzotriazole (B28993) have shown that different computational methods can yield varying results for properties like tautomeric stability, with MP2 and CC methods often providing clarification. researchgate.net

The selection of an appropriate basis set is critical for the accuracy of ab initio calculations. Correlation-consistent basis sets, such as the augmented Dunning-type sets (e.g., aug-cc-pVTZ), are preferred as they are designed to systematically converge towards the complete basis set limit. For this compound, high-level ab initio calculations would be invaluable for validating DFT results and providing a more precise description of its electronic structure and properties.

Analysis of Tautomeric Equilibria and Relative Stabilities

Like its parent compound, this compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the triazole ring. researchgate.netru.nl Computational chemistry is a powerful tool for determining the relative stabilities of these tautomers by calculating their ground-state energies.

For the unsubstituted benzotriazole, the 1H-tautomer is generally found to be the more stable form in both the gas phase and in solution. researchgate.net In the case of this compound, the amino groups are located on the benzene ring and are not directly involved in the proton transfer on the triazole moiety. However, their electronic influence can subtly affect the relative energies of the tautomers. High-level quantum chemical calculations are necessary to precisely quantify the energy difference (ΔE) and the Gibbs free energy difference (ΔG) between the tautomers, thereby predicting their equilibrium population. It is anticipated that the 1H-tautomer remains the most stable form.

Table 2: Hypothetical Relative Energies of this compound Tautomers Note: This table illustrates the type of data obtained from quantum chemical calculations to assess tautomeric stability.

| Tautomer | Method/Basis Set | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| This compound | B3LYP/6-311+G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| 2H-Benzotriazole-6,7-diamine | B3LYP/6-311+G(d,p) | 2.15 | 2.05 |

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry provides essential tools for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The process involves locating the transition state (TS) structure, which is a first-order saddle point on the PES. The energy of this TS relative to the reactants determines the activation energy barrier, a key factor controlling the reaction rate. For example, a theoretical study on the diazotization of the amino groups would involve calculating the geometries and energies of all intermediates and transition states along the reaction coordinate. This analysis provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. The insights gained are critical for optimizing reaction conditions and predicting potential side products.

Spectroscopic Property Predictions and Experimental Validation

Computational methods are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The electron-donating amino groups are expected to cause an upfield shift (lower ppm values) for the adjacent aromatic protons and carbons compared to unsubstituted benzotriazole.

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated using DFT. This generates a theoretical infrared (IR) spectrum. The calculated frequencies are often systematically overestimated and are therefore scaled by an appropriate factor to improve agreement with experimental spectra. This allows for the confident assignment of observed vibrational bands to specific molecular motions, such as N-H stretches of the amino groups or C=C stretches of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov The presence of the two amino groups, which act as strong auxochromes, is predicted to cause a significant bathochromic (red) shift in the absorption bands of this compound relative to the parent compound, moving the absorption into the near-UV or even the visible region.

Table 3: Predicted Spectroscopic Data for this compound Note: This table presents hypothetical data based on established computational methodologies for illustrative purposes.

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H4/H5) | ~6.9 ppm |

| ¹³C NMR | Chemical Shift (C6/C7) | ~135 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3350-3450 cm⁻¹ |

| UV-Vis | λmax (TD-DFT) | ~320 nm |

Molecular Dynamics and Simulation Studies of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and conformational flexibility. researchgate.netpensoft.net An accurate force field, which describes the potential energy of the system, is first developed for this compound, often parameterized using data from high-level quantum chemical calculations.

MD simulations can model the molecule in various environments, such as in a solvent like water or interacting with a surface. These simulations can reveal important information about solvation, hydrogen bonding networks between the diamine groups and solvent molecules, and the molecule's preferred conformations in solution. nih.gov In the context of materials science or drug design, MD can be used to simulate the binding of this compound to a metal surface or a protein's active site, respectively, allowing for the calculation of binding free energies and the identification of key intermolecular interactions driving the association. pensoft.net

Functionalization Strategies and Derivative Synthesis for Tailored Applications

Modular Synthesis Approaches for Regioselective Derivatization

A key challenge and opportunity in the functionalization of 1H-Benzotriazole-6,7-diamine is achieving regioselectivity. The molecule offers three nitrogen atoms on the triazole ring (N1, N2, N3) and two exocyclic primary amino groups (at C6 and C7) as potential sites for substitution. Modular synthesis, which involves the stepwise and controlled introduction of different chemical building blocks, is essential for accessing specific isomers and complex derivatives.

Alkylation or arylation of the benzotriazole (B28993) ring typically yields a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of the substituent. To achieve regioselectivity, strategies can involve directing groups or exploiting the subtle differences in the electronic and steric environments of the nitrogen atoms.

For the diamine moiety, derivatization can be controlled to achieve mono- or di-substitution.

Stoichiometric Control: Using one equivalent of a reagent can favor mono-functionalization of the diamine, although mixtures are common.

Protecting Group Strategies: A modular approach may involve protecting the diamine groups (e.g., as amides or carbamates) to allow for selective functionalization of the triazole ring first. Subsequent deprotection would then reveal the diamines for further modification. Conversely, the triazole N-H can be protected (e.g., with a removable group) to direct reactions exclusively to the diamine sites.

Cyclocondensation Reactions: The ortho-positioning of the two amino groups allows for highly regioselective cyclocondensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or aldehydes to form new fused heterocyclic rings, such as quinoxalines or benzimidazoles, respectively. This represents a powerful strategy for building complex polycyclic systems.

This modularity allows for the systematic construction of a library of derivatives where substituents on the triazole ring and the diamine-derived moiety can be varied independently to fine-tune the molecule's properties.

Click Chemistry Applications (e.g., CuAAC, SPAAC) for Conjugation

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides an efficient and versatile method for conjugating the this compound core to other molecules. These reactions are known for their high yields, specificity, and tolerance of a wide range of functional groups.

To utilize click chemistry, the benzotriazole diamine scaffold must first be functionalized with either an azide (B81097) or an alkyne "handle." This can be readily achieved by converting one or both of the primary amino groups. For example, an amine can be converted to an azide via diazotization followed by substitution with an azide source. Alternatively, an amine can be acylated with an alkyne-containing carboxylic acid (e.g., propiolic acid) to install a terminal alkyne.

Once functionalized, the benzotriazole-alkyne or benzotriazole-azide derivative can be "clicked" onto a complementary molecule (azide or alkyne, respectively) to form a stable triazole linkage.

CuAAC: This reaction is typically catalyzed by a Cu(I) source and is highly efficient for creating 1,4-disubstituted triazoles. It is widely used in materials synthesis and bioconjugation in controlled environments.

SPAAC: This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a cytotoxic copper catalyst. This makes SPAAC particularly valuable for applications in living biological systems.

The table below compares the key features of CuAAC and SPAAC for the conjugation of this compound derivatives.

| Feature | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |

|---|---|---|

| Catalyst | Cu(I) salt (e.g., CuI, CuSO₄/ascorbate) | None (reaction is driven by ring strain) |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., cyclooctyne) + Azide |

| Biocompatibility | Limited due to copper cytotoxicity | High; widely used in living systems |

| Reaction Speed | Generally very fast with catalyst | Fast, dependent on the specific strained alkyne |

| Primary Application | Materials science, bioconjugation (in vitro) | Chemical biology, live-cell imaging, in vivo conjugation |

Introduction of Diverse Chemical Moieties via Diamine Functional Groups

The 6,7-diamine groups are the most versatile sites for introducing a vast array of chemical functionalities to modify the molecule's solubility, electronic properties, and biological activity.

The primary aromatic amino groups can undergo a wide range of classical organic reactions to attach various substituents.

N-Alkylation and N-Arylation: Mono- or di-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. Aryl and heteroaryl groups can be introduced via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are useful for attaching a wide variety of functional groups.

Cyclocondensation: As o-phenylenediamines, the 6,7-diamine moiety is an excellent precursor for the synthesis of fused heterocyclic systems. Condensation with various reagents can yield a range of important scaffolds, significantly expanding the structural diversity of the derivatives.

The following table summarizes key cyclocondensation reactions for the diamine moiety.

| Reactant | Resulting Fused Ring System | General Application |

|---|---|---|

| Carboxylic Acids (or derivatives) | Benzimidazole | Medicinal chemistry, fluorescent materials |

| 1,2-Diketones (e.g., benzil) | Quinoxaline | Dyes, pharmaceuticals, organic electronics |

| Aldehydes | 1,2-Disubstituted Benzimidazole (after oxidation) | Pharmacological scaffolds |

| Phosgene or equivalents | Benzimidazolone | Polymer precursors, bioactive molecules |

| Carbon Disulfide | Benzimidazole-2-thione | Corrosion inhibitors, vulcanization accelerators |

The bifunctional nature of the diamine groups makes this compound an ideal monomer for the synthesis of high-performance polymers. Aromatic diamines are fundamental building blocks for polymers known for their exceptional thermal stability and mechanical strength.

Polycondensation: this compound can be used in polycondensation reactions with aromatic dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. The benzotriazole unit, incorporated directly into the polymer backbone, can impart unique properties such as enhanced UV stability, thermal resistance, and specific metal-chelating capabilities.

Polymer Scaffold: The molecule can also act as a cross-linking agent or as a pendant group on a polymer chain. By functionalizing the diamine groups with a polymerizable moiety (e.g., an acrylate (B77674) or styrene), the benzotriazole unit can be incorporated into polymers via addition polymerization.

The incorporation of the benzotriazole scaffold into polymer structures is a promising strategy for developing advanced materials for applications in electronics, aerospace, and filtration membranes.

Design of Probes and Tags for Chemical Biology Research

The unique structure of this compound makes it an attractive starting point for the design of chemical probes and tags for biological research. The key to this application lies in the reactive o-phenylenediamine (B120857) moiety, which can participate in reactions that lead to a change in optical properties, such as fluorescence.

Fluorescent Probe Development: Many fluorescent probes for detecting specific analytes, such as reactive oxygen species (ROS) or nitric oxide (NO), are based on an o-phenylenediamine core. The reaction of the diamine with the analyte (or its byproducts) leads to the formation of a new, highly fluorescent heterocyclic ring system (e.g., a triazole or phenazine). The fluorescence is "turned on" because the reaction blocks a photoinduced electron transfer (PET) quenching pathway that is active in the diamine precursor. By using this compound as the core, the existing benzotriazole ring can modulate the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the resulting fluorophore.

Affinity-Based Probes and Tags: The functional handles introduced via the strategies described above (amides, triazoles from click chemistry) can be used to attach affinity tags (e.g., biotin (B1667282) for pulldown assays), cross-linking groups, or small fluorophores for imaging. For example, a derivative could be designed to bind to a specific protein target, and a clickable alkyne handle would allow for subsequent labeling with an azide-functionalized fluorophore (via CuAAC or SPAAC) to visualize the protein's location in cells.

The design of such tools enables the study of biological processes with high precision, aiding in target identification, validation, and the elucidation of molecular mechanisms.

Applications in Advanced Materials Science and Engineering

Mechanistic Studies of Corrosion Inhibition for Metals and Alloys

Benzotriazole (B28993) (BTA) and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys, as well as for steel and aluminum. researchgate.netnih.gov The inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.com While research has predominantly focused on the parent BTA, the principles are applicable to its derivatives, with the functional groups influencing the efficiency and mechanism of inhibition. The diamine groups in 1H-Benzotriazole-6,7-diamine are expected to enhance its interaction with metal surfaces.

The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the formation of a thin, durable, and passive film on the metal surface. This protective layer is formed through a complexation reaction between the benzotriazole molecules and the metal ions. mdpi.com The nitrogen atoms in the triazole ring, with their lone pair electrons, play a critical role in coordinating with the metal atoms. mdpi.com

For copper, BTA deprotonates upon adsorption and forms a polymeric [Cu(I)BTA] complex film that is just a few nanometers thick. mdpi.comst-andrews.ac.uk This film acts as a physical barrier, preventing the access of corrosive agents like oxygen and chloride ions to the copper surface. mdpi.com Studies have shown that the orientation of the adsorbed molecules changes with surface coverage; they initially lie flat and then transition to a more vertical orientation as a dense monolayer is formed. st-andrews.ac.uk In the case of steel, BTA molecules form strong bonds with the surface, creating an iron-azole complex layer that inhibits corrosion in neutral aqueous solutions. mdpi.com This interfacial layer can also improve the adhesion of subsequent polymer coatings. mdpi.com

The presence of the 6,7-diamine groups on the benzotriazole ring is anticipated to provide additional coordination sites, potentially leading to a more robust and densely packed protective film on various metal surfaces.

The efficacy and mechanism of corrosion inhibitors are extensively studied using electrochemical and spectroscopic techniques. These methods provide insights into the inhibitor's interaction with the metal surface and the properties of the protective film.

Electrochemical Techniques:

Potentiodynamic Polarization: This method involves scanning the potential and measuring the current to determine corrosion rates (corrosion current density, Icorr). Studies on BTA show that it acts as a mixed-type inhibitor, suppressing both anodic (metal dissolution) and cathodic (oxygen reduction) reactions. researchgate.net For copper, it predominantly inhibits the anodic process. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to characterize the properties of the protective film. An increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor indicate the formation of an insulating surface layer. researchgate.netmdpi.com EIS data for BTA on copper and its alloys reveal the capacitive behavior of the passive film and the resistance to charge transfer at the metal-electrolyte interface. researchgate.net

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the surface film. It has confirmed the formation of Cu(I)-BTA complexes on copper surfaces and iron-azole complexes on steel. mdpi.comst-andrews.ac.uk

Surface-Enhanced Raman Spectroscopy (SERS): SERS provides vibrational information about the adsorbed molecules, helping to determine their orientation and bonding with the metal surface. dntb.gov.ua

Scanning Tunneling Microscopy (STM): STM allows for the visualization of the adsorbed inhibitor molecules on the metal surface at an atomic scale, revealing the structure and packing of the protective monolayer. st-andrews.ac.uk

| Metal/Alloy | Environment | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Copper | Artificial Seawater | EIS, Tafel Polarization | Dominant chemisorption, acts as an anodic inhibitor, forms a stable protective layer. | researchgate.netresearchgate.net |

| Mild Steel | Artificial Seawater | EIS, Tafel Polarization | Mixed-mode adsorption (physisorption and chemisorption), blocks both anodic and cathodic sites. | researchgate.netresearchgate.net |

| Aluminum Alloy 1050 | Artificial Seawater | EIS, Tafel Polarization | Predominantly physisorption, acts as a cathodic inhibitor, less stable protective layer compared to copper and steel. | researchgate.netresearchgate.net |

| Copper, Cu-Zn Alloys, Zinc | 0.5 M NaCl | EIS, Potentiodynamic Polarization | Inhibitor effectiveness depends on concentration; impedance response reveals multiple processes at the interface. | researchgate.net |

Role as UV Absorbers and Stabilizers in Polymer Systems

Many polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration, loss of mechanical properties, and reduced lifespan. gsconlinepress.com Benzotriazole derivatives are a major class of UV absorbers added to plastics, coatings, and other materials to protect them from photodegradation. everlight-uva.comspecialchem.com

The mechanism of UV stabilization by benzotriazole-based absorbers is rooted in their molecular structure. partinchem.com These compounds absorb harmful UV radiation and dissipate the energy as harmless thermal energy through a rapid and reversible intramolecular proton transfer process, effectively acting as a "protective umbrella" for the polymer matrix. partinchem.comresearchgate.net The photostability of the benzotriazole molecule itself is key to its function. mdpi.com

While 2-(2-hydroxyphenyl)-2H-benzotriazoles are the most common type of UV absorbers, this compound can serve as a monomer or an intermediate to synthesize new UV-stabilizing additives or to incorporate the benzotriazole moiety directly into the polymer backbone. documentsdelivered.com This covalent bonding prevents the leaching of the stabilizer from the polymer, ensuring long-term protection.

| Commercial Name | Chemical Name | CAS Number | Physical Form |

|---|---|---|---|

| Eversorb 71 / Tinuvin P | 2-(2H-Benzotriazol-2-yl)-p-cresol | 2440-22-4 | Powder |

| Eversorb 72 / Tinuvin 320 | 2-Benzotriazol-2-yl-4,6-di-tert-butylphenol | 3147-75-9 | Powder |

| Eversorb 73 / Tinuvin 326 | 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole | 3896-11-5 | Powder |

| Eversorb 74 / Tinuvin 327 | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 25973-55-1 | Powder |

| Eversorb 234 / Tinuvin 234 | 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol | 70321-86-7 | Powder |

Utilization in Energetic Materials and Propellant Research

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. This compound is a key precursor in the synthesis of high-energy, heat-resistant explosives and propellants. dtic.mil The benzotriazole ring provides good thermal stability, while the introduction of multiple nitro groups (—NO₂) onto the molecular framework imparts the energetic character.

Research has demonstrated the synthesis of polynitrobenzotriazoles through the direct nitration of a diamino-benzotriazole precursor. dtic.mil For example, the reaction of the diamine with 100% nitric acid in acetic acid leads to the formation of dinitro derivatives. Further nitration using mixed acid (a combination of nitric and sulfuric acids) can yield more highly nitrated compounds, such as 1-(2',4',6'-trinitrophenyl)-5,7-dinitrobenzotriazole. dtic.mil These materials are investigated for their density, thermal stability, sensitivity to impact and friction, and explosive performance. dtic.milchemistryviews.org The goal is to develop materials with high performance and improved safety characteristics compared to traditional explosives. frontiersin.org

| Precursor | Nitrating Agent | Resulting Energetic Compound | Reference |

|---|---|---|---|

| 1H-Benzotriazole-X,Y-diamine* | 100% HNO₃ in Acetic Acid | Dinitro-benzotriazole derivative | dtic.mil |

| Amino-nitro-benzotriazole | Mixed Acid (HNO₃/H₂SO₄) | Polynitro-benzotriazole derivative | dtic.mil |

| 1-(2',4'-Dinitrophenyl)-5-aminobenzotriazole | Mixed Acid (HNO₃/H₂SO₄) | 1-(2',4'-Dinitrophenyl)-5-nitrobenzotriazole | dtic.mil |

*The exact positions of the amine groups on the starting material in the cited study may vary, but the principle of nitrating a diamino-benzotriazole is demonstrated.

Development of Functional Polymeric Materials

The two primary amine groups of this compound make it an excellent monomer for the synthesis of functional polymers through step-growth polymerization. It can react with dicarboxylic acids, diacyl chlorides, or dianhydrides to form high-performance polyamides and polyimides.

Incorporating the benzotriazole moiety into the polymer backbone imparts desirable properties to the resulting material, such as:

Enhanced Thermal Stability: The rigid, aromatic benzotriazole ring contributes to a high glass transition temperature and excellent thermal and oxidative stability.

Inherent Corrosion Resistance: Polymers containing benzotriazole units can exhibit self-healing or corrosion-inhibiting properties when used as coatings on metal surfaces.

UV Stability: The intrinsic UV-absorbing nature of the benzotriazole unit can protect the polymer from photodegradation.

For instance, research on related structures has shown the synthesis of alternating low-bandgap copolymers containing benzotriazole units for photovoltaic applications. rsc.org These polymers combine the electronic properties of different monomers with the stability of the benzotriazole ring. Similarly, dihydroxy derivatives of benzotriazole have been successfully incorporated into polyesters and polycarbonates to create functional polymers with built-in UV protection. documentsdelivered.com The use of this compound offers a direct route to create such advanced polymers with a combination of desirable thermal, protective, and electronic characteristics.

Advanced Applications in Sensors and Optoelectronic Devices

The unique electronic and chemical properties of the benzotriazole ring system, particularly when functionalized with donor groups like amines, make it a promising candidate for use in sensors and optoelectronic devices.

Sensors: The electron-rich nature of this compound and its ability to coordinate with metal ions make it a potential building block for fluorescent chemosensors. Upon binding with a specific metal ion, the fluorescence properties (intensity or wavelength) of the molecule could change, allowing for sensitive and selective detection. The benzotriazole scaffold is a known pharmacophore and can be used to design various bioactive compounds, indicating its versatility in molecular recognition. nih.gov

Optoelectronic Devices: Benzotriazole-containing materials have been explored for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In OPVs, benzotriazole can be used as an electron-accepting unit in donor-acceptor copolymers to create materials with tailored bandgaps for efficient light harvesting. rsc.org A study on copolymers of benzodithiophene and benzotriazole demonstrated power conversion efficiencies of up to 1.7% in polymer solar cells, highlighting the potential of this class of materials. rsc.org In a related field, derivatives of the analogous 1H-benzo[d]imidazole have been shown to form single crystals that act as optical waveguides, suggesting that materials derived from this compound could find applications in photonics. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Characterization of 1h Benzotriazole 6,7 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1H-Benzotriazole-6,7-diamine. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N, provide detailed information about the molecule's carbon-hydrogen framework and the chemical environment of the nitrogen atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the two primary amine groups, as well as the N-H proton of the triazole ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the 6,7-disubstitution pattern. Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.comresearchgate.net The presence of two signals corresponding to carbons bearing amino groups would be a key indicator of the structure.

¹⁵N NMR and Tautomerism: Benzotriazoles are known to exist as a mixture of tautomers, primarily the 1H- and 2H-forms. researchgate.netresearchgate.net ¹⁵N NMR spectroscopy is particularly powerful for investigating this tautomeric equilibrium. nih.govrsc.org The chemical shifts of the nitrogen atoms in the triazole ring are highly sensitive to the position of the proton. researchgate.net By comparing experimental ¹⁵N chemical shifts with theoretical values calculated using methods like Gauge-Including Atomic Orbital (GIAO), the predominant tautomeric form in a given solvent can be identified. researchgate.netrsc.org For this compound, the electronic effects of the electron-donating amine groups would influence the tautomeric preference. Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can further connect the proton and nitrogen signals, aiding in the definitive assignment of the structure and its tautomeric state. rsc.orgipb.pt

| Nucleus | Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|---|

| ¹H | 1D NMR | Proton environment, chemical shifts, coupling constants | Signals for aromatic C-H, amine N-H₂, and triazole N-H protons. |

| ¹³C | 1D NMR, DEPT | Carbon skeleton, number of unique carbons | Distinct signals for aromatic carbons, including two C-NH₂ signals. |

| ¹⁵N | 1D NMR, HMBC | Nitrogen environment, tautomerism studies | Chemical shifts indicative of the dominant tautomer (1H or 2H). researchgate.netnih.gov |

| 2D | COSY, HSQC, HMBC | Connectivity between atoms (H-H, C-H, C-N) | Correlations confirming the substitution pattern and tautomeric form. ipb.pt |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key features would include:

N-H Stretching: The primary amine groups (-NH₂) will typically exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The N-H stretch of the triazole ring will also appear in this region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

N=N and C=C Stretching: Vibrations associated with the triazole and benzene rings will appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups typically occurs around 1600 cm⁻¹.

C-N Stretching: Aromatic C-N stretching bands are expected in the 1250-1360 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements FT-IR. It is highly effective for observing the symmetric vibrations of the aromatic ring and the N=N bond in the triazole moiety. mdpi.com The combination of both techniques allows for a more complete vibrational analysis and confirmation of the functional groups present in the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR | Confirms presence of primary amine groups. |

| N-H Stretch (Triazole) | ~3100 - 3300 | FT-IR | Indicates the N-H bond in the triazole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman | Confirms the aromatic benzene ring. |

| N-H Bend (Amine) | 1590 - 1650 | FT-IR | Characteristic bending of primary amines. |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, Raman | Indicates the benzene ring framework. |

| N=N Stretch (Triazole) | 1400 - 1480 | Raman | Characteristic of the triazole ring system. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS/MS) elucidates its fragmentation pathways, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mdpi.com This allows for the unambiguous determination of the elemental formula (C₆H₇N₅ for the neutral molecule), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). gre.ac.uk The resulting fragment ions are then analyzed. A characteristic and well-documented fragmentation pathway for the benzotriazole (B28993) core is the loss of a neutral nitrogen molecule (N₂, 28 Da). mdpi.comunito.it Subsequent fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the diamino-substituted ring. Elucidating these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the atoms and the nature of the substituents. nih.govresearchgate.net

| m/z (Proposed) | Ion Formula | Description | Technique |

|---|---|---|---|

| 150.0774 | [C₆H₈N₅]⁺ | Protonated Molecular Ion [M+H]⁺ | HRMS (ESI) |

| 122.0713 | [C₆H₈N₃]⁺ | Fragment after loss of N₂ | MS/MS |

| 105.0580 | [C₆H₇N₂]⁺ | Fragment after loss of N₂ and NH₃ | MS/MS |

| 95.0607 | [C₅H₆N₃]⁺ | Fragment after loss of HCN from [M+H-N₂]⁺ | MS/MS |

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Crystallography: This is the gold standard for determining molecular structure. mdpi.commdpi.com If a suitable single crystal of this compound can be grown, this technique can precisely measure bond lengths, bond angles, and torsion angles. nih.gov It would confirm the planarity of the benzotriazole ring system and the connectivity of the diamine substituents. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the amine groups and the triazole nitrogen atoms, which govern the supramolecular architecture. mdpi.com

Powder X-ray Diffraction (XRD): While not providing the atomic-level detail of single-crystal analysis, powder XRD is useful for characterizing the crystalline form of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a specific polymorph, making it valuable for quality control and material identification.

| Technique | Sample Type | Information Obtained | Expected Findings for this compound |

|---|---|---|---|

| Single Crystal X-ray | Single Crystal | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. nih.govnih.gov | Confirmation of the 6,7-diamine substitution, planar benzotriazole core, extensive hydrogen bonding network. |

| Powder XRD | Polycrystalline Powder | Crystalline phase identification, polymorphism screening, lattice parameters. | A characteristic diffraction pattern for the bulk material, useful for phase purity analysis. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of π-conjugation. The benzotriazole system contains a conjugated π-electron system that absorbs UV radiation. mdpi.com

The introduction of two primary amino groups, which are strong electron-donating auxochromes, onto the benzene ring at the 6 and 7 positions is expected to have a significant impact on the electronic structure. The lone pairs of the amine nitrogens can participate in the π-system, extending the conjugation. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted 1H-benzotriazole. paint.org The position of the absorption maxima (λ_max) can also be influenced by the solvent polarity, a phenomenon known as solvatochromism.

| Compound | Expected λ_max Range (nm) | Transition Type | Effect of Diamino Substitution |

|---|---|---|---|

| 1H-Benzotriazole | ~250-280 | π → π | Baseline for comparison. |

| This compound | > 280 | π → π | Bathochromic (red) shift due to extended conjugation from -NH₂ groups. paint.org |

Chromatography Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, would be a suitable method for purity assessment. Detection is typically achieved using a UV detector set at the compound's λ_max or a mass spectrometer (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and high-selectivity detection. researchgate.netnih.gov LC-MS and its tandem version, LC-MS/MS, are powerful for identifying the target compound and any related impurities or degradation products in a mixture, even at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the diamine and N-H groups, direct analysis of this compound by GC-MS is challenging. However, analysis can be performed after a derivatization step, such as silylation or acetylation, to convert the polar N-H groups into less polar, more volatile derivatives. truegeometry.comresearchgate.netnih.gov GC offers high separation efficiency, particularly for isomers. scispace.com

| Technique | Primary Application | Typical Setup | Notes |

|---|---|---|---|

| HPLC-UV | Purity assessment, quantification | Reversed-phase (C18), Water/Acetonitrile mobile phase, UV detector | Standard method for quality control. |

| LC-MS/MS | Trace analysis, impurity identification, metabolism studies | HPLC coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) | Offers high sensitivity and structural confirmation. nih.gov |

| GC-MS | Isomer separation, analysis in specific matrices | Capillary column (e.g., DB-5MS), mass spectrometer detector | Requires prior derivatization to increase volatility. truegeometry.comresearchgate.net |

Photoelectron Spectroscopy (UPS) for Electronic Structure Probing

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of molecules by measuring the kinetic energy of photoelectrons emitted upon UV irradiation. It provides direct information on the ionization energies of the valence molecular orbitals.

For benzotriazole derivatives, UPS has been used to study the relative stabilities of tautomers and the effects of substituents on the electronic energy levels. csu.edu.auresearchgate.net The UPS spectrum of this compound would be characterized by ionization bands corresponding to its molecular orbitals. The highest occupied molecular orbital (HOMO) would likely be associated with the π-system of the molecule. The presence of the two electron-donating amino groups would be expected to raise the energy of the HOMO, thereby lowering its ionization potential compared to the parent 1H-benzotriazole. The lone pair electrons on the five nitrogen atoms would also contribute to distinct features in the UPS spectrum, providing a detailed map of the molecule's electronic landscape. researchgate.net

Exploration of Biochemical Interactions and Biological Relevance of 1h Benzotriazole 6,7 Diamine Derivatives

Design and Synthesis of Derivatives as Biochemical Probes and Chemical Tools

There is a lack of specific published research on the design and synthesis of 1H-Benzotriazole-6,7-diamine derivatives specifically intended for use as biochemical probes or chemical tools. The synthesis of various benzotriazole (B28993) derivatives is well-documented for therapeutic purposes; however, the strategic design of derivatives of this compound incorporating reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties for covalent labeling of biological targets has not been detailed in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Target Binding and Modulation

Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound derivatives are not present in the current body of scientific research. While SAR studies for other benzotriazole analogues have been conducted to optimize their activity against various biological targets, similar systematic investigations that explore how modifications to the 6,7-diamine scaffold affect binding affinity and modulatory activity on specific proteins or enzymes are yet to be published.

Mechanistic Insights into Enzyme Inhibition and Receptor Interactions

Detailed mechanistic studies that elucidate the mode of action of this compound derivatives as enzyme inhibitors or receptor ligands are not available. Research into the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, that would govern the binding of these compounds to the active or allosteric sites of enzymes or to receptor binding pockets has not been reported. Consequently, there is no information on their potential inhibitory mechanisms (e.g., competitive, non-competitive, uncompetitive) or their roles as agonists or antagonists at specific receptors.

Investigation of Supramolecular Interactions with Biological Systems

The exploration of supramolecular interactions of this compound derivatives within a biological context, such as host-guest chemistry with biological macromolecules like cyclodextrins, calixarenes, or protein cavities, remains an uninvestigated area. There are no published studies detailing the formation of inclusion complexes or other supramolecular assemblies involving these specific derivatives and their potential impact on biological activity, solubility, or delivery.

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Nanoscience and Nanotechnology for Hybrid Materials Development

The integration of 1H-Benzotriazole-6,7-diamine into nanoscience and nanotechnology presents a fertile ground for the development of advanced hybrid materials with tailored properties. The diamine functionalities on the benzene (B151609) ring serve as excellent anchoring points for covalent attachment to the surface of various nanomaterials, including carbon quantum dots (CQDs), graphene oxide, and metallic nanoparticles. This surface functionalization can impart new or enhanced properties to the nanomaterials.

For instance, benzotriazole-terminated carbon dots have been synthesized and demonstrated to have excellent dispersibility and anticorrosion properties. The benzotriazole (B28993) groups can coordinate with metal atoms, leading to the formation of a dense protective layer on metal surfaces. Future research could explore the use of this compound to functionalize CQDs, potentially creating novel materials for applications in lubrication and corrosion inhibition.

Moreover, the benzotriazole moiety is known to interact with viral enzymes. Triazole-functionalized heteroatom co-doped carbon quantum dots have been investigated for their potential antiviral activity. The diamine groups of this compound could be used to attach the molecule to CQDs, which could then be explored for their synergistic antiviral effects.

Potential Research Directions in Nanoscience:

| Research Area | Potential Application of this compound | Rationale |

| Functionalized Nanoparticles | Surface modification of gold, silver, or magnetic nanoparticles. | The diamine groups allow for strong covalent or coordinative bonding, enhancing stability and enabling further conjugation with biomolecules. |

| Hybrid Polymer Nanocomposites | Incorporation into polymer matrices to create nanocomposites with enhanced thermal stability and UV resistance. | The benzotriazole core is known for its thermal stability and UV-absorbing properties. |

| Quantum Dot Sensitizers | Use as a surface ligand for semiconductor quantum dots in solar cells or bioimaging. | The aromatic system and amine groups can influence the electronic properties and biocompatibility of quantum dots. |

| Self-Assembled Monolayers | Formation of ordered monolayers on metal surfaces for corrosion protection or as platforms for sensor development. | The benzotriazole head group has a strong affinity for metal surfaces, while the diamine tail can be further functionalized. |

Exploration of Novel Catalytic Activities (Organo- and Metal-Catalysis)

The molecular architecture of this compound suggests its potential as a versatile component in catalysis, both in organocatalysis and as a ligand in metal-catalyzed reactions. The two adjacent amine groups, along with the nitrogen atoms of the triazole ring, can act as a multidentate ligand, capable of forming stable complexes with a variety of transition metals.

Palladium complexes with benzotriazole derivatives have been synthesized and evaluated for their catalytic activity in Mizoroki-Heck reactions. hilarispublisher.com Future studies could focus on synthesizing metal complexes of this compound with metals such as palladium, copper, rhodium, and iridium. The catalytic efficacy of these complexes could then be tested in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific stereochemistry and electronic properties endowed by the diamino-benzotriazole ligand could lead to catalysts with novel reactivity and selectivity.

In the realm of organocatalysis, the amine functionalities of this compound could be explored for their basic catalytic properties. Furthermore, the molecule could serve as a scaffold for the synthesis of more complex chiral organocatalysts. For example, the diamine can be derivatized to create chiral ligands or catalysts for asymmetric synthesis. Polymer-supported benzotriazoles have also been utilized as catalysts, suggesting that this compound could be immobilized on a solid support to create recyclable heterogeneous catalysts. nih.gov

Sustainable Chemical Processes and Circular Economy Approaches for Synthesis and Application

The principles of green chemistry and the concept of a circular economy are increasingly important in chemical research and industry. Future research on this compound should prioritize the development of sustainable synthetic routes and consider the entire lifecycle of the compound and its derivatives.

Traditional syntheses of benzotriazoles often involve the use of harsh reagents and produce significant waste. ijrrjournal.com The development of greener synthetic methods for this compound is a key research objective. This could involve the use of biocatalysis, flow chemistry, or the use of less hazardous solvents and reagents. For example, exploring enzymatic routes for the synthesis of the diamine precursor or the cyclization to form the triazole ring could significantly reduce the environmental impact.

Benzotriazoles are recognized as emerging environmental pollutants due to their widespread use and persistence. researchgate.net They are often not fully removed by conventional wastewater treatment plants. rsc.org Therefore, a crucial area of future research is the development of efficient methods for the degradation and removal of this compound and its derivatives from the environment. Advanced oxidation processes, such as photocatalysis using titanium dioxide and ozonation, have shown promise for the degradation of benzotriazole. rsc.orgnih.gov Further research could optimize these processes for the complete mineralization of this compound.

From a circular economy perspective, investigating the potential to recycle or upcycle waste materials containing this compound is another important research direction. This could involve developing methods to recover the compound from industrial streams or exploring its use as a feedstock for the synthesis of other valuable chemicals. The use of biochar for the adsorption of benzotriazole derivatives from wastewater is an example of a sustainable approach to its removal and potential recovery. frontiersin.org

Advanced Sensing and Imaging Applications in Chemical Biology

The inherent fluorescence potential and metal-chelating ability of this compound make it an attractive candidate for the development of novel sensors and imaging agents for applications in chemical biology. The extended π-system of the benzotriazole core can give rise to fluorescence, and the introduction of the two electron-donating amino groups can further modulate its photophysical properties.

Benzotriazole derivatives have been investigated as fluorescent chemosensors for the detection of various metal ions. researchgate.net The adjacent diamine groups in this compound provide a pre-organized binding site for metal ions, which could lead to high selectivity and sensitivity. Upon coordination with a metal ion, changes in the fluorescence intensity or wavelength (a CHEF effect) could be observed, forming the basis for a sensor. Future research could focus on synthesizing derivatives of this compound and evaluating their response to a range of biologically and environmentally important metal ions.